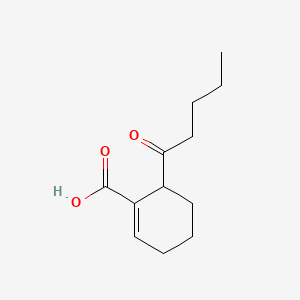
Sedanonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sedanonic acid, also known as sedanonate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted by a pentanoyl group at position 6. It is an oxo carboxylic acid, an alpha,beta-unsaturated monocarboxylic acid, a ketone and a cyclohexenecarboxylic acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
Sedanonic acid is characterized by its unique structure, which includes a cyclohexene ring substituted with a pentanoyl group. Its molecular formula is C12H18O3 . The compound exhibits properties that make it suitable for various applications, especially in the development of therapeutic agents.
Antineoplastic Properties
One of the prominent applications of this compound is its potential use in cancer treatment. Research has indicated that this compound can be used as an active ingredient in formulations aimed at treating oophoroma, a type of ovarian tumor. A patent describes a drug formulation that combines this compound with cyclophosphamide, suggesting a synergistic effect in combating cancer cells .
Table 1: Drug Formulation for Oophoroma Treatment
| Component | Weight Ratio (parts by weight) |
|---|---|
| Cyclophosphamide | 10-12 |
| This compound | 1 |
This formulation highlights the significance of this compound in enhancing the efficacy of established chemotherapeutic agents.
Sensory Evaluation
This compound has also been evaluated for its sensory properties, particularly in the context of flavor and fragrance industries. The compound's stereoisomers have been synthesized and assessed for their olfactory characteristics, indicating potential uses in perfumery and food flavoring .
Metabolic Studies
Studies on related compounds have demonstrated that they can influence metabolic pathways, particularly those involved in fatty acid metabolism. Given the structural similarities between this compound and other bioactive fatty acids, there is potential for future research to explore its role in metabolic regulation .
Case Study: Oophoroma Treatment
A clinical trial investigated the effectiveness of a drug containing this compound in conjunction with cyclophosphamide for treating oophoroma. The study aimed to evaluate the drug's efficacy and safety profile in patients with this condition. Preliminary results suggested improved outcomes compared to cyclophosphamide alone, warranting further investigation into the compound's mechanism of action and therapeutic potential .
Case Study: Sensory Evaluation
In another study focusing on sensory evaluation, researchers synthesized all stereoisomers of sedanolide (a derivative of this compound) and conducted sensory tests to determine their olfactory profiles. The findings indicated that certain stereoisomers had distinct fragrances that could be harnessed for commercial applications in perfumery .
Propriétés
Numéro CAS |
6697-07-0 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
6-pentanoylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15) |
Clé InChI |
PHVSWPDOXIQPTN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1CCCC=C1C(=O)O |
SMILES canonique |
CCCCC(=O)C1CCCC=C1C(=O)O |
melting_point |
113°C |
Key on ui other cas no. |
6697-07-0 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















